molecular formula C10H11ClO3 B2717525 (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid CAS No. 189327-98-8

(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid

Cat. No.: B2717525
CAS No.: 189327-98-8
M. Wt: 214.65
InChI Key: ZGHCNNWDEQULKE-ZETCQYMHSA-N
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Description

(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid is an organic compound characterized by the presence of a chlorinated aromatic ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid typically involves the reaction of (S)-2-hydroxypropanoic acid with 4-chlorobenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the propanoic acid attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The chlorinated aromatic ring can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Quinones or chlorinated phenols.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells.

Comparison with Similar Compounds

    (S)-2-Hydroxypropanoic acid: A precursor in the synthesis of (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid.

    4-Chlorobenzyl chloride: Another precursor used in the synthesis.

    (S)-2-[(4-Methoxyphenyl)methoxy]propanoic acid: A structurally similar compound with a methoxy group instead of a chlorine atom.

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential bioactivity. This makes it distinct from its methoxy-substituted counterpart and other similar compounds.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)methoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHCNNWDEQULKE-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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